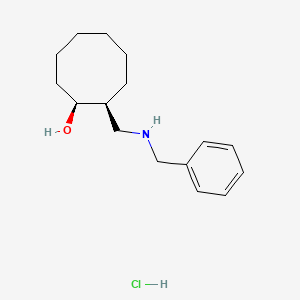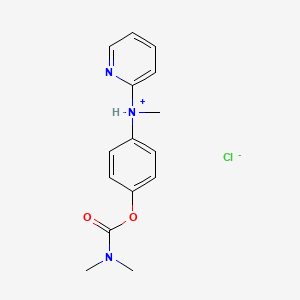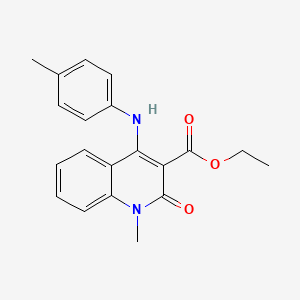
3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Functional Group Modifications: Introduction of the carboxylic acid group and subsequent esterification to form the ethyl ester.
Substitution Reactions: Introduction of the 4-methylphenylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction may produce quinoline alcohols.
科学的研究の応用
Chemistry
Biology
In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A related compound with a carboxylic acid group at the 4-position.
Uniqueness
The unique structural features of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-4-((4-methylphenyl)amino)-2-oxo-, ethyl ester, such as the ethyl ester group and the 4-methylphenylamino substitution, contribute to its distinct chemical and biological properties
特性
CAS番号 |
75483-10-2 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
ethyl 1-methyl-4-(4-methylanilino)-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(24)17-18(21-14-11-9-13(2)10-12-14)15-7-5-6-8-16(15)22(3)19(17)23/h5-12,21H,4H2,1-3H3 |
InChIキー |
NKGZTIUJGNWZKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)NC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


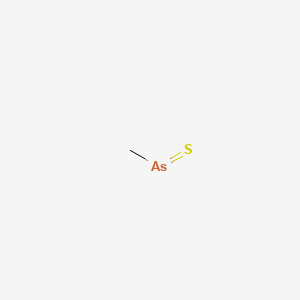

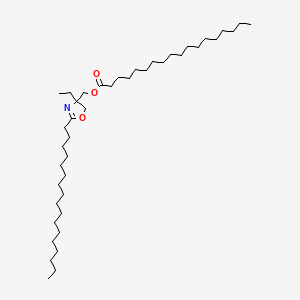
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
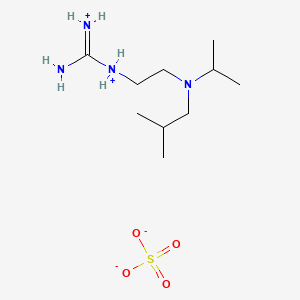
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
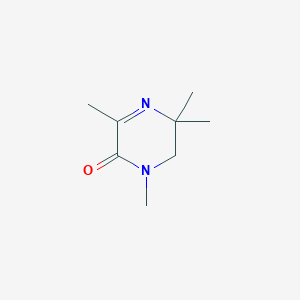

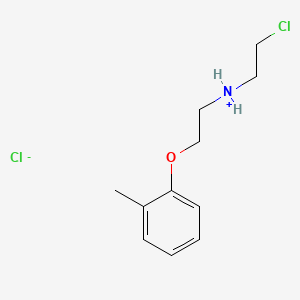
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)


